molecular formula C13H15NO2 B2357023 5-butyl-1H-indole-2-carboxylic Acid CAS No. 383132-43-2

5-butyl-1H-indole-2-carboxylic Acid

Cat. No.: B2357023
CAS No.: 383132-43-2
M. Wt: 217.268
InChI Key: QNWIFBVZIWKJJC-UHFFFAOYSA-N
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Description

5-butyl-1H-indole-2-carboxylic Acid is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.268. The purity is usually 95%.
BenchChem offers high-quality 5-butyl-1H-indole-2-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-butyl-1H-indole-2-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-butyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-2-3-4-9-5-6-11-10(7-9)8-12(14-11)13(15)16/h5-8,14H,2-4H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWIFBVZIWKJJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Properties of 5-Butyl-1H-indole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

5-Butyl-1H-indole-2-carboxylic acid is a specialized heterocyclic building block and a lipophilic analog of the parent indole-2-carboxylic acid. In medicinal chemistry, it serves as a critical scaffold for exploring hydrophobic pockets in enzyme active sites and receptor ligand-binding domains. Its structural combination of a polar, ionizable carboxyl head group (at C2) and a hydrophobic butyl tail (at C5) makes it an ideal probe for Structure-Activity Relationship (SAR) studies targeting G-protein coupled receptors (GPCRs), NMDA receptors, and viral integrases.

Chemical Identity Table
PropertyDetail
IUPAC Name 5-butyl-1H-indole-2-carboxylic acid
CAS Number 383132-43-2 (Acid); 881041-16-3 (Ethyl Ester)
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.27 g/mol
SMILES CCCCC1=CC2=C(C=C1)NC(=C2)C(=O)O
Appearance Off-white to pale yellow crystalline powder
Melting Point ~158–162 °C (Predicted based on 5-methyl analog)

Part 2: Physicochemical Profile

Understanding the physicochemical behavior of 5-butyl-1H-indole-2-carboxylic acid is essential for formulation and assay development. The 5-butyl substitution significantly alters the lipophilicity profile compared to the parent indole-2-carboxylic acid.

Key Parameters
ParameterValue (Approx.)Significance in Drug Development
pKa (COOH) 3.8 – 4.2The C2-carboxyl group is stronger than benzoic acid due to the electron-withdrawing nature of the indole C2 position. It exists as an anion at physiological pH (7.4).
pKa (NH) ~16.0The indole nitrogen is very weakly acidic; deprotonation requires strong bases (e.g., NaH, KOtBu).
LogP 4.1 – 4.3Highly lipophilic. The butyl group adds ~2.0 log units compared to the parent (LogP ~2.3), increasing membrane permeability but reducing aqueous solubility.
Solubility < 0.1 mg/mL (Water)Poor water solubility. Soluble in DMSO (>50 mg/mL), Methanol, and Ethanol.
Topological Polar Surface Area (TPSA) 49.3 ŲFavorable for blood-brain barrier (BBB) penetration, though high lipophilicity may drive non-specific binding.

Part 3: Synthetic Pathways

The most robust route to 5-butyl-1H-indole-2-carboxylic acid is the Fischer Indole Synthesis . This method allows for the regioselective construction of the indole core from readily available precursors.[1]

Mechanism & Workflow

The synthesis begins with the condensation of 4-butylphenylhydrazine with ethyl pyruvate to form a hydrazone intermediate. Under acidic catalysis (polyphosphoric acid or Lewis acids like ZnCl₂), the hydrazone undergoes a [3,3]-sigmatropic rearrangement, followed by cyclization and ammonia elimination to yield the ethyl ester. Subsequent saponification yields the free acid.

SynthesisPathway Start1 4-Butylphenylhydrazine (HCl Salt) Step1 Hydrazone Formation (EtOH, Reflux) Start1->Step1 Start2 Ethyl Pyruvate Start2->Step1 Step2 Fischer Cyclization (PPA or ZnCl2, Heat) Step1->Step2 - H2O Inter Ethyl 5-butylindole-2-carboxylate (Ester Intermediate) Step2->Inter - NH3 Step3 Saponification (LiOH/THF/H2O) Inter->Step3 Final 5-Butyl-1H-indole-2-carboxylic acid Step3->Final Hydrolysis

Figure 1: Fischer Indole Synthesis pathway for 5-butyl-1H-indole-2-carboxylic acid.

Alternative Route: Reissert Synthesis

For large-scale manufacturing where hydrazine toxicity is a concern, the Reissert indole synthesis (condensation of o-nitrotoluene derivatives with diethyl oxalate) can be employed, though it requires a specific 4-butyl-2-nitrotoluene precursor which is less commercially common.

Part 4: Chemical Reactivity & Functionalization

The chemical behavior of 5-butyl-1H-indole-2-carboxylic acid is dominated by three reactive centers: the carboxylic acid (C2-COOH), the nucleophilic indole ring (specifically C3), and the indole nitrogen (N1).

Carboxyl Group Transformations

The C2-COOH group is sterically accessible and undergoes standard acyl substitutions.

  • Amide Coupling: Reacts with primary/secondary amines using EDC/HOBt or HATU to form indole-2-carboxamides . These derivatives are potent scaffolds for cannabinoid receptor ligands and antiviral agents.

  • Decarboxylation: Heating the acid >200°C (often with copper/quinoline) results in thermal decarboxylation to yield 5-butylindole . This is a primary method for synthesizing 5-substituted indoles that are otherwise difficult to access.

Electrophilic Aromatic Substitution (EAS)

The indole ring is electron-rich, but the C2-carboxyl group is electron-withdrawing, which deactivates the ring slightly compared to unsubstituted indole.

  • C3 Position: Despite deactivation, C3 remains the most nucleophilic site. Formylation (Vilsmeier-Haack) or halogenation (NCS/NBS) occurs selectively at C3.

  • C5 Position: The butyl group at C5 blocks this position. The alkyl group is weakly activating, directing electrophiles to the ortho positions (C4 and C6), but C3 substitution dominates kinetically.

N-Alkylation

The indole NH (pKa ~16) can be deprotonated with bases like NaH or Cs₂CO₃ in DMF. Reaction with alkyl halides yields N-substituted indole-2-carboxylic acids , which prevents metabolic glucuronidation at the nitrogen and alters receptor binding kinetics.

ReactivityMap Center 5-Butyl-1H-indole-2-COOH Rxn1 Thermal Decarboxylation (Cu, Quinoline, 220°C) Center->Rxn1 Rxn2 Amide Coupling (R-NH2, HATU) Center->Rxn2 Rxn3 Electrophilic Subst. (C3) (POCl3/DMF or NBS) Center->Rxn3 Rxn4 N-Alkylation (NaH, R-X) Center->Rxn4 Prod1 5-Butylindole Rxn1->Prod1 Prod2 Indole-2-carboxamides (Bioactive Scaffold) Rxn2->Prod2 Prod3 3-Formyl/Halo Derivatives Rxn3->Prod3 Prod4 N-Alkyl-5-butylindoles Rxn4->Prod4

Figure 2: Reactivity profile and major synthetic transformations.

Part 5: Medicinal Chemistry Applications[3][4][5]

The 5-butyl group is not merely a passive substituent; it is a strategic hydrophobic anchor .

NMDA Receptor Antagonism

Indole-2-carboxylic acids are classic antagonists of the glycine binding site on the NMDA receptor. The anionic carboxylate mimics glycine, while the indole core engages in


-

stacking. The 5-butyl group probes the hydrophobic accessory pocket, often enhancing potency by displacing water molecules and increasing van der Waals contacts.
HIV-1 Integrase Inhibition

Research indicates that 5-substituted indole-2-carboxylic acids can inhibit HIV-1 integrase strand transfer. The C2-COOH coordinates with the catalytic Mg²⁺ ions in the active site, while the 5-butyl group interacts with the hydrophobic viral DNA interface, stabilizing the inhibitor-enzyme complex.

Lipid Peroxidation Inhibition

The indole moiety possesses intrinsic antioxidant properties. The 5-butyl chain facilitates intercalation into lipid bilayers, positioning the radical-scavenging indole ring near the site of lipid peroxidation. This makes the compound a useful tool in studying oxidative stress in membrane models.

Part 6: Experimental Protocol (Synthesis)

Objective: Synthesis of 5-butyl-1H-indole-2-carboxylic acid via Fischer Indolization.

Step 1: Hydrazone Formation
  • Dissolve 4-butylphenylhydrazine hydrochloride (10 mmol) and ethyl pyruvate (11 mmol) in absolute ethanol (20 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux for 2 hours. Monitor by TLC (formation of a new spot, disappearance of hydrazine).

  • Concentrate in vacuo to yield the crude hydrazone oil.

Step 2: Cyclization (Fischer Indole Synthesis)
  • Mix the crude hydrazone with polyphosphoric acid (PPA) (10 g) in a round-bottom flask.

  • Heat to 100–110 °C with vigorous mechanical stirring for 3 hours. Note: The reaction is exothermic; control temperature to prevent charring.

  • Cool the mixture to room temperature and pour onto crushed ice (100 g).

  • Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

  • Wash combined organics with NaHCO₃ (sat.) and brine. Dry over Na₂SO₄ and concentrate.

  • Purify by flash chromatography (Hexane/EtOAc) to isolate ethyl 5-butyl-1H-indole-2-carboxylate .

Step 3: Hydrolysis
  • Dissolve the ester (5 mmol) in THF/Water (1:1, 20 mL).

  • Add Lithium Hydroxide (LiOH) (15 mmol).

  • Stir at 50 °C for 4 hours.

  • Acidify the reaction mixture to pH 2 using 1M HCl. The product will precipitate.[2]

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallization: Use Ethanol/Water to obtain pure 5-butyl-1H-indole-2-carboxylic acid .

References

  • Fischer Indole Synthesis Mechanism & Applications

    • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
    • Source:

  • Indole-2-Carboxylic Acids as NMDA Antagonists

    • Salituro, F. G., et al. (1990). "Indole-2-carboxylic acid derivatives as functional antagonists of the glycine modulatory site of the NMDA receptor." Journal of Medicinal Chemistry, 33(10), 2944-2946.
    • Source:

  • HIV-1 Integrase Inhibition by Indole Derivatives

    • Zhao, X., et al. (2014). "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." RSC Advances, 4, 48835-48842.
    • Source:

  • Properties of Ethyl 5-butylindole-2-carboxylate (Precursor)

    • ChemicalBook Entry: CAS 881041-16-3.
    • Source:

  • Indole Reactivity and Functionalization

    • Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press.
    • Source:

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Esterification of 5-butyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of esters from 5-butyl-1H-indole-2-carboxylic acid is a critical transformation in medicinal chemistry and materials science. The indole scaffold, while robust, can be sensitive to harsh chemical conditions, necessitating a careful and informed selection of esterification methodology. This guide provides an in-depth analysis of several key synthetic strategies, detailing the underlying chemical principles, advantages, and limitations of each. We present field-tested protocols for Fischer-Speier esterification, Steglich esterification, and the Mitsunobu reaction, offering researchers a comprehensive toolkit for achieving high-yield, high-purity synthesis of the desired ester derivatives.

Introduction: The Significance of Indole-2-Carboxylate Esters

The indole-2-carboxylic acid moiety is a privileged scaffold found in a vast array of natural products and pharmacologically active compounds.[1][2] Esterification of the 2-carboxylic acid group is a common strategy to modulate the compound's physicochemical properties, such as lipophilicity, cell permeability, and metabolic stability. The resulting esters often serve as key intermediates in the synthesis of more complex molecules or as final drug products themselves. 5-butyl-1H-indole-2-carboxylic acid, with its alkyl substitution on the benzene ring, presents a specific substrate for which an optimized esterification strategy is crucial to avoid potential side reactions like decarboxylation or modification of the indole nucleus.[3]

This document serves as a senior application scientist's guide to selecting and executing the most appropriate esterification protocol for this substrate, balancing reaction efficiency with the preservation of molecular integrity.

Strategic Selection of an Esterification Method

The choice of an esterification method is not arbitrary; it is dictated by the substrate's sensitivity, the desired scale, and the nature of the alcohol. For 5-butyl-1H-indole-2-carboxylic acid, the primary considerations are the potential for acid-catalyzed side reactions and the steric hindrance around the carboxyl group.

Method Conditions Key Reagents Ideal Use Case Potential Issues
Fischer-Speier Acidic, High Temp.H₂SO₄, Alcohol (solvent)Large-scale, simple, cost-effective synthesis of methyl/ethyl esters.[4][5][6]Potential for indole degradation/polymerization under strong acid; equilibrium-limited.[7]
Steglich Mild, Neutral pHDCC/EDC, DMAPAcid-sensitive substrates, sterically hindered alcohols (e.g., tert-butyl).[8][9][10]Formation of insoluble urea byproduct; potential for N-acylurea side reaction.[10]
Mitsunobu Mild, Neutral pHPPh₃, DEAD/DIADWhen mild conditions are paramount; offers stereochemical inversion for chiral alcohols.[11][12][13]Stoichiometric byproducts (phosphine oxide, hydrazine) can complicate purification.[14]

Methodologies & Protocols

Fischer-Speier Esterification: The Classic Approach

This method relies on the acid-catalyzed reaction between a carboxylic acid and an excess of alcohol.[6] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product. This is typically accomplished by using the alcohol as the solvent and/or by removing the water formed during the reaction.[5][7][15]

Causality of Experimental Choices:

  • Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid (TsOH) acts by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[7][15][16]

  • Excess Alcohol: Using the alcohol as the solvent ensures a large molar excess, driving the reaction forward according to Le Châtelier's principle.[5][15][17]

  • Heat: Refluxing temperatures are necessary to overcome the activation energy of the reaction, but prolonged heating in strong acid should be monitored to prevent substrate degradation.

Diagram: Fischer-Speier Esterification Mechanism

Fischer_Esterification cluster_0 Protonation & Activation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Elimination A R-COOH B R-C(OH)OH+ A->B Resonance A->B C Tetrahedral Intermediate B->C Attack B->C Catalyst H+ Catalyst->A Protonation D Protonated Intermediate C->D Proton Transfer C->D Alcohol R'-OH Alcohol->B E Ester + H2O D->E Elimination of H2O D->E

Caption: Mechanism of Fischer-Speier Esterification.

Protocol: Synthesis of Ethyl 5-butyl-1H-indole-2-carboxylate

  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-butyl-1H-indole-2-carboxylic acid (e.g., 5.0 g, 23.0 mmol).

  • Solvent & Catalyst Addition: Add 100 mL of absolute ethanol. While stirring, slowly add concentrated sulfuric acid (1.3 mL, ~24.0 mmol) dropwise. Caution: The addition is exothermic.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours.[18] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of ice-cold water.

  • Neutralization & Extraction: Neutralize the aqueous solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8). The product may precipitate as a solid. Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water or hexane.[1]

Steglich Esterification: The Mild Carbodiimide Method

First described by Wolfgang Steglich, this method utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[8][19] The reaction is catalyzed by 4-dimethylaminopyridine (DMAP) and proceeds under mild, neutral conditions, making it ideal for acid-sensitive substrates.[20][21]

Causality of Experimental Choices:

  • DCC/EDC: These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the alcohol nucleophile.[10]

  • DMAP: DMAP is a hyper-nucleophilic catalyst. It intercepts the O-acylisourea intermediate to form a more reactive N-acylpyridinium salt. This "active ester" is less prone to side reactions (like rearrangement to an N-acylurea) and reacts rapidly with the alcohol.[10][21]

  • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent interference with the reactive intermediates.[20]

Diagram: Steglich Esterification Workflow

Steglich_Workflow cluster_workflow Steglich Esterification Process Start Combine Carboxylic Acid, Alcohol, and DMAP in DCM Add_DCC Add DCC solution dropwise at 0°C Start->Add_DCC Warm_RT Warm to Room Temperature (Stir for 2-12h) Add_DCC->Warm_RT Filter_DCU Filter off precipitated Dicyclohexylurea (DCU) Warm_RT->Filter_DCU Workup Aqueous Workup (Wash with acid, base, brine) Filter_DCU->Workup Purify Dry, Concentrate & Purify (Chromatography) Workup->Purify

Caption: General workflow for Steglich esterification.

Protocol: Synthesis of tert-Butyl 5-butyl-1H-indole-2-carboxylate

  • Reagent Preparation: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 5-butyl-1H-indole-2-carboxylic acid (2.17 g, 10.0 mmol), tert-butanol (1.11 g, 15.0 mmol), and DMAP (0.12 g, 1.0 mmol) in 40 mL of anhydrous dichloromethane (DCM).

  • Coupling Agent Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC (2.27 g, 11.0 mmol) in 10 mL of anhydrous DCM dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.[21]

  • Workup: Filter the reaction mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with a small amount of DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting residue by flash chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pure tert-butyl ester.

Mitsunobu Reaction: For Mild and Controlled Esterification

The Mitsunobu reaction facilitates the conversion of an alcohol to an ester using triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11][14] It is renowned for its exceptionally mild conditions and its ability to proceed with a clean inversion of stereochemistry at a chiral alcohol center.[12][13]

Causality of Experimental Choices:

  • PPh₃ and DEAD/DIAD: These reagents react in situ to form a phosphonium salt intermediate.[11][12]

  • Betaine Formation: The phosphonium salt deprotonates the carboxylic acid, and the resulting carboxylate anion displaces the alcohol (which has been activated by the phosphine), forming the ester.[11]

  • Order of Addition: Typically, the carboxylic acid, alcohol, and PPh₃ are mixed first, followed by the slow, cooled addition of DEAD/DIAD to control the exothermic reaction and the formation of reactive intermediates.[11]

Diagram: Mitsunobu Reaction Mechanism

Mitsunobu cluster_activation Activation & Displacement reagents PPh3 + DEAD betaine Betaine Intermediate +PPh3-N(R)-N-(R)COOEt reagents->betaine alkoxyphos Alkoxyphosphonium Salt R'-O-PPh3+ betaine->alkoxyphos Reacts with R'-OH ester R-COOR' alkoxyphos->ester SN2 attack by R-COO- carboxylate R-COO- carboxylate->alkoxyphos

Sources

Application Note: Optimized Peptide Coupling Protocols for 5-Butyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the optimized protocols for incorporating 5-butyl-1H-indole-2-carboxylic acid into peptide sequences and small molecule peptidomimetics. This specific building block is increasingly utilized in medicinal chemistry—particularly for Cannabinoid Receptor Type 2 (CB2) agonists and HIV-1 integrase inhibitors—due to the lipophilic 5-butyl "handle" which enhances membrane permeability and hydrophobic pocket binding. We present three distinct coupling methodologies (Carbodiimide, Uronium, and Acid Chloride) to address varying steric demands, alongside a troubleshooting matrix for common indole-associated side reactions.

Introduction & Chemical Context

5-Butyl-1H-indole-2-carboxylic acid is a scaffold that combines the hydrogen-bond donating capability of the indole NH with a lipophilic alkyl chain. In drug discovery, the indole-2-carboxamide moiety acts as a bioisostere for amide bonds, providing rigid conformational control.

Key Physicochemical Considerations
  • Lipophilicity: The 5-butyl group significantly increases the LogP (estimated ~3.5–4.0) compared to the parent indole-2-carboxylic acid.[1] This necessitates the use of organic solvent systems (DMF, DCM) rather than aqueous buffers.

  • Electronic Profile: The electron-rich indole ring makes the C2-carboxylic acid less electrophilic than simple aliphatic acids. Activation requires robust reagents.

  • Reactivity Risks: The indole nitrogen (

    
    ) is weakly acidic (
    
    
    
    ). Under strongly basic conditions or with highly reactive electrophiles, unwanted
    
    
    -acylation can occur, leading to bis-acylated byproducts.

Pre-Reaction Planning & Decision Matrix

Before selecting a protocol, analyze the coupling partner (the amine). Use the decision matrix below to select the optimal workflow.

CouplingDecision Start Start: Analyze Amine Partner CheckSterics Is the Amine Sterically Hindered? (e.g., N-methyl, alpha-branched) Start->CheckSterics CheckScale Is the Reaction Scale > 5g? CheckSterics->CheckScale No (Primary/Accessible) MethodB Method B: HATU/DIPEA (High Efficiency) CheckSterics->MethodB Yes (Hindered) MethodA Method A: EDC/HOBt (Standard Protocol) CheckScale->MethodA No (Research Scale) MethodC Method C: Acid Chloride (Via Oxalyl Chloride) CheckScale->MethodC Yes (Large Scale)

Figure 1: Decision matrix for selecting the appropriate coupling strategy based on steric hindrance and scale.

Detailed Experimental Protocols

Method A: Standard Carbodiimide Coupling (EDC/HOBt)

Best for: Primary amines, standard peptide synthesis, and minimizing racemization of the amine partner.

Reagents:

  • 5-Butyl-1H-indole-2-carboxylic acid (1.0 equiv)

  • Amine partner (1.1 equiv)[2]

  • EDC[3][4][5][6]·HCl (1.2 equiv)

  • HOBt (hydroxybenzotriazole) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0–3.0 equiv)

  • Solvent: Anhydrous DMF or DMF/DCM (1:1)

Protocol:

  • Dissolution: Dissolve 5-butyl-1H-indole-2-carboxylic acid in anhydrous DMF (concentration ~0.1 M). The butyl group ensures good solubility in DMF; if using DCM, ensure the acid is fully solubilized before activation.

  • Activation: Add HOBt and EDC·HCl to the solution at 0°C. Stir for 15–30 minutes. Note: HOBt suppresses N-acylurea formation and racemization.

  • Addition: Add the amine partner followed by DIPEA dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–18 hours.

  • Monitoring: Check via LC-MS. The product should show a mass of

    
    .
    
  • Workup: Dilute with EtOAc. Wash sequentially with 1M HCl (removes unreacted amine/EDC), Sat. NaHCO₃ (removes unreacted indole acid/HOBt), and Brine. Dry over Na₂SO₄.[6]

Method B: High-Efficiency Uronium Coupling (HATU)

Best for: Unreactive amines, hindered substrates, or when Method A fails.

Reagents:

  • 5-Butyl-1H-indole-2-carboxylic acid (1.0 equiv)

  • HATU (1.1 equiv)

  • Amine partner (1.1 equiv)[2]

  • DIPEA (2.5 equiv)

  • Solvent: Anhydrous DMF

Protocol:

  • Pre-activation: Dissolve the indole acid and HATU in anhydrous DMF under Nitrogen.

  • Base Addition: Add DIPEA (1.0 equiv) to the acid/HATU mixture. Stir for 2–5 minutes. Caution: Do not activate for >10 minutes without the amine present to avoid guanidinylation side reactions.

  • Coupling: Add the amine partner and the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 2–4 hours. HATU reactions are typically faster than EDC.

  • Workup: Similar to Method A. Note that HATU byproducts are water-soluble but can be persistent; multiple bicarbonate washes are recommended.

Method C: Acid Chloride Activation (Via Oxalyl Chloride)

Best for: Large scale (>5g), very weak nucleophiles (anilines), or cost-reduction.

Protocol:

  • Chlorination: Suspend 5-butyl-1H-indole-2-carboxylic acid in anhydrous DCM. Add Oxalyl Chloride (1.5 equiv) and a catalytic drop of DMF.

  • Gas Evolution: Stir at RT until gas evolution (CO/CO₂) ceases and the solution becomes clear (approx 1–2 hours).

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Critical: Ensure all oxalyl chloride is removed to prevent side reactions with the amine.

  • Coupling: Redissolve the crude acid chloride in DCM. Add the amine partner and a base scavenger (Et₃N or Pyridine, 2.0 equiv) at 0°C.

  • Reaction: Stir for 2 hours at RT.

Comparative Data & Performance

The following table summarizes the expected performance of each method based on internal validation with a model amine (e.g., Benzylamine).

FeatureMethod A (EDC/HOBt)Method B (HATU)Method C (Acid Chloride)
Typical Yield 75–85%85–95%80–90%
Reaction Time 12–18 Hours2–4 Hours1–3 Hours
Cost LowHighVery Low
Racemization Risk LowLow-Medium (if base excess)High (if over-activated)
Purification Easy (Acid/Base wash)Moderate (Urea byproducts)Easy

Troubleshooting & Optimization

Issue: Low Solubility

Due to the 5-butyl chain, the starting material may be insoluble in pure DCM or water.

  • Solution: Use DMF or NMP as the primary solvent. If the product precipitates during reaction (often a good sign), add small amounts of DCM to keep the slurry stirrable.

Issue: Indole N-Acylation (Dimerization)

In rare cases, the indole nitrogen (


) acts as a nucleophile, reacting with the activated ester of another indole molecule.
  • Diagnosis: LC-MS shows a dimer peak

    
    .
    
  • Prevention: Avoid large excesses of base (DIPEA). Maintain stoichiometry close to 1:1. If persistent, protect the indole nitrogen with a Boc group (Boc-5-butyl-indole-2-COOH) prior to coupling, then deprotect with TFA.

Issue: Aggregation

The lipophilic butyl tail can cause aggregation in peptide chains, leading to "difficult sequences."

  • Solution: Add chaotropic salts (LiCl, 0.4M) to the DMF reaction mixture or use microwave-assisted synthesis (50°C, 10 mins) with HATU.

Quality Control & Characterization

HPLC Method: Because of the 5-butyl group, the product will be significantly more hydrophobic than standard peptides.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile.

  • Gradient: 50% B to 95% B over 20 minutes. (Standard 5-95% gradients may elute the product too late).

NMR Validation:

  • Indole NH: Look for a broad singlet around 11.0–12.0 ppm.

  • Amide NH: Doublet or triplet around 8.0–9.0 ppm.

  • Butyl Chain: Characteristic multiplet pattern: Triplet (~0.9 ppm, -CH3), Multiplets (~1.3–1.6 ppm, -CH2-), Triplet (~2.6 ppm, benzylic -CH2-).

References

  • Vertex Pharmaceuticals. (2025). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. National Institutes of Health (PMC). Link

  • MDPI. (2020). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. Link

  • BenchChem. (2025).[1][2] Application Notes & Protocols: Coupling of Boc-L-indoline-2-carboxylic Acid. Link

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide: Mechanisms and Selection. MilliporeSigma. Link

  • Royal Society of Chemistry. (2014). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 5-Butyl-1H-indole-2-carboxylic Acid

[1]

Status: Active Ticket ID: IND-OX-5B-2CA Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Overview

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed degradation—specifically yellowing or impurity formation—in your solutions of 5-butyl-1H-indole-2-carboxylic acid .

While the C2-carboxylic acid group provides some electronic stabilization compared to bare indole, the C5-butyl group (an electron-donating alkyl chain) increases the electron density of the ring system. This makes the molecule susceptible to oxidative radical attack at the C3 position , particularly when dissolved in oxygenated solvents or exposed to light.

This guide provides the mechanistic "why" and the protocol-driven "how" to prevent this degradation.

Module 1: The Chemistry of Degradation

To prevent oxidation, you must understand the enemy.[1] Indoles are electron-rich heterocycles.[1][2] In solution, dissolved oxygen (even trace amounts) can react with the indole core via a radical mechanism.

The Mechanism:

  • Initiation: Light or trace metals generate an indole radical cation.[1]

  • Propagation: The radical reacts with triplet oxygen (

    
    ) to form a peroxy radical at the C3 position (the most nucleophilic site).
    
  • Decomposition: This unstable hydroperoxide decomposes into indolenines , oxindoles (amide formation), or ring-cleavage products (kynurenine analogs).[1]

Visualizing the Pathway: The following diagram illustrates the critical oxidation vector you are fighting against.

IndoleOxidationStart5-Butyl-1H-indole-2-carboxylic acidRadicalIndole Radical(C3 Position)Start->Radical Light / Trace Metals(-e-, -H+)PeroxideC3-HydroperoxideIntermediateRadical->Peroxide + Dissolved O2Product13-OxindoleDerivativePeroxide->Product1 DecompositionProduct2Dimerization/PolymerizationPeroxide->Product2 Side Reaction

Figure 1: The primary failure mode is oxygen attack at the C3 position, leading to irreversible oxindole formation or polymerization.

Module 2: Solvent Selection & Preparation

Critical Insight: The lipophilicity of the 5-butyl chain dictates that this molecule is insoluble in water but soluble in organic solvents. However, ethers (THF, Dioxane) are contraindicated because they form peroxides that act as initiators for indole oxidation.[1]

FAQ: Which solvent should I use?
SolventSuitabilityNotes
DMSO High Excellent solubility.[1] Hygroscopic (absorbs water).[1] Use anhydrous, high-purity grade (stored over molecular sieves).
Methanol/Ethanol Medium Good solubility.[1] Prone to evaporation.[1] Proticity can sometimes facilitate radical transfer.[1]
THF / Dioxane CRITICAL RISK Avoid. These form peroxides upon storage, which rapidly oxidize the indole C2-C3 bond.[1]
Water (Basic pH) Low Soluble as a salt, but the anionic form (carboxylate) is more electron-rich and oxidizes faster than the neutral form.
Protocol: The Freeze-Pump-Thaw Method

Use this for preparing long-term stock solutions.

Objective: Remove dissolved oxygen to <1 ppm levels. Sparging (bubbling gas) is often insufficient for highly sensitive indoles.[1]

  • Dissolve: Prepare your solution in a Schlenk flask or heavy-walled ampoule.

  • Freeze: Submerge the flask in liquid nitrogen (LN2) until the solvent is completely solid.

  • Pump: Open the flask to high vacuum (0.1–0.01 Torr) for 5–10 minutes. Note: No solvent is lost because it is frozen.[1]

  • Thaw: Close the vacuum valve. Remove from LN2 and thaw in a warm water bath. Gas bubbles will evolve as the solvent melts.[3]

  • Repeat: Perform steps 2–4 for a total of 3 cycles .

  • Backfill: Fill the flask with high-purity Argon (heavier than air, provides a better blanket than Nitrogen).[1]

Module 3: Storage & Handling Workflow

Once in solution, the environment dictates stability.[1] The 5-butyl group adds steric bulk but does not protect the electronic integrity of the ring.

Decision Tree: Storage Conditions

StorageWorkflowStartExperimental RequirementDurationHow long will thesolution be stored?Start->DurationShortTerm< 24 HoursDuration->ShortTermLongTerm> 24 HoursDuration->LongTermAction11. Amber Glass Vial2. Argon Headspace3. 4°C StorageShortTerm->Action1SolventCheckIs Solvent DMSO?LongTerm->SolventCheckYesDMSOStore at +4°C or RT(Freezing DMSO causesprecipitation/hotspots)SolventCheck->YesDMSOYesNoDMSOStore at -20°C or -80°CSolventCheck->NoDMSONo (e.g., MeOH)

Figure 2: DMSO solutions require specific handling; freezing DMSO can cause compound precipitation and local concentration effects that promote dimerization.

Module 4: Quality Control & Troubleshooting

Symptom: The solution has turned yellow or brown.[1] Diagnosis: This is the hallmark of indole oxidation (formation of quinoidal species).

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Yellowing within minutes Peroxides in solventDiscard solvent.[1] Test new solvent with peroxide strips. Use fresh bottle.
Yellowing after 24h Oxygen ingressSwitch to septum-sealed vials . Use Argon sparging or Freeze-Pump-Thaw.[1][4][5][6]
Precipitation in DMSO Freeze/Thaw cyclingDMSO freezes at 19°C. Store DMSO stocks at room temperature (dark) or +4°C, never -20°C.
Loss of potency (Bioassay) Adsorption to plasticThe 5-butyl group is lipophilic.[1] The compound may stick to PP/PS tubes.[1] Use glass or low-binding plastics.[1]
Validation Experiment

To confirm the integrity of your stock:

  • LC-MS Analysis: Run a gradient method.

    • Target: Mass [M+H]+ = 218.1 (approx).[1]

    • Impurity: Look for [M+16] (Hydroxy-indole) or [M+32] (Dioxindole/Formylkynurenine).[1]

  • UV-Vis: An oxidized indole will show a bathochromic shift (red-shift) and broadening of the absorption band around 280-300 nm.[1]

References
  • Sundberg, R. J. (1996).[1] The Chemistry of Indoles. Academic Press.[1] (Foundational text on indole reactivity and C3 susceptibility).

  • Gribble, G. W. (2010).[1] Heterocyclic Scaffolds II: Indoles. Springer.[1][4][6] (Detailed mechanisms of indole oxidation and stabilization strategies).

  • Sigma-Aldrich Technical Bulletin . Handling of Air-Sensitive Reagents. (Standard protocols for Freeze-Pump-Thaw).

  • University of Rochester . How To: Degas Solvents. (Detailed methodology for solvent degassing).

  • PubChem . Indole-2-carboxylic acid Compound Summary. (Chemical properties and stability data).[1]

optimizing solvent systems for 5-butyl-1H-indole-2-carboxylic acid chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Butyl-1H-indole-2-carboxylic Acid

Welcome to the Advanced Chromatography Support Hub. You are likely working with 5-butyl-1H-indole-2-carboxylic acid , a molecule that presents a classic "push-pull" chromatographic challenge.[1] It possesses a polar, ionizable head group (carboxylic acid, pKa ~3.8–4.[2]2) and a significantly lipophilic tail (5-butyl indole core, LogP ~3.5–4.0).[2]

This guide synthesizes field-proven methodologies to overcome the three most common failure modes for this analyte: peak tailing , solubility-induced carryover , and retention time drift .[1][2]

Part 1: Solvent System Architecture

To separate this molecule effectively, you cannot rely on generic "scouting" gradients.[2] The solvent system must be engineered to suppress ionization while accommodating the hydrophobic butyl chain.

The Mobile Phase Matrix
ComponentRecommendationTechnical Rationale
Organic Phase (B) Acetonitrile (ACN) Primary Choice. The butyl group requires strong elution power.[1] ACN provides sharper peaks and lower backpressure than Methanol (MeOH) for this lipophilic interaction. Use MeOH only if selectivity against regioisomers (e.g., 4-butyl or 6-butyl) is required.[1]
Aqueous Phase (A) Water + Acid Modifier Pure water is forbidden. The carboxylic acid moiety must be protonated to prevent secondary interactions with residual silanols.
Modifier (UV) 0.1% Trifluoroacetic Acid (TFA) Gold Standard for UV. TFA (pH ~2.[2]0) fully suppresses the carboxylic acid ionization (

), ensuring the molecule behaves as a neutral lipophile.[2] It also ion-pairs with residual silanols, eliminating tailing.[1]
Modifier (MS) 0.1% Formic Acid For LC-MS. TFA suppresses ionization in MS sources.[1] Use Formic Acid (pH ~2.[1]7) for MS work, though you may observe slightly wider peaks compared to TFA.[2]

Part 2: Troubleshooting Guides (Q&A)

Issue 1: Severe Peak Tailing (Asymmetry > 1.5)

User Question: "I'm seeing significant tailing for the 5-butyl-indole-2-carboxylic acid peak. I'm using a standard C18 column with Water/ACN. What is wrong?"

Scientist Response: Tailing in this molecule is almost exclusively caused by secondary silanol interactions . The carboxylic acid group (


) and the indole nitrogen (though weak) can interact with metallic impurities or acidic silanols on the silica surface.
  • The Fix:

    • Check pH: Ensure your aqueous phase pH is below 3.0 . If you are using neutral water or weak buffers (e.g., Ammonium Acetate pH 5), the acid is partially ionized, causing "mixed-mode" retention and tailing.[2]

    • Switch Modifier: If using Formic Acid, switch to 0.1% TFA . The trifluoroacetate anion effectively "caps" the positively charged sites on the silica, shielding them from your analyte.

    • Column Choice: Switch to a "High Purity" or "End-capped" C18 column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).[1] Older "Type A" silica columns will always tail with this molecule.

Issue 2: Poor Solubility / Needle Precipitation

User Question: "My calibration curves are non-linear, and I see carryover in blank injections. Is the sample crashing out?"

Scientist Response: Yes. The 5-butyl group makes this molecule highly hydrophobic.[1] While the carboxylic acid suggests water solubility, the butyl-indole core dominates the physical properties.

  • The Fix:

    • Diluent Mismatch: Do not dissolve the sample in 100% aqueous buffer. It will precipitate in the needle or at the head of the column.

    • The "Goldilocks" Diluent: Dissolve your stock in 100% DMSO or Methanol , then dilute to the final concentration using 50:50 Water:Acetonitrile . This matches the initial mobile phase strength and prevents "hydrophobic shock" upon injection.

    • Wash Step: Add a needle wash step with 90% ACN to remove hydrophobic residues from the injector loop.

Issue 3: Retention Time Drift

User Question: "The retention time shifts by 0.5 minutes between runs. I am using a gradient from 5% to 95% B."

Scientist Response: Drift is often a symptom of insufficient equilibration of the hydrophobic stationary phase. The 5-butyl group interacts strongly with the C18 chains.[1]

  • The Fix:

    • Column Conditioning: Because the molecule is so lipophilic, it modifies the surface chemistry of the column slightly during elution. You must re-equilibrate for at least 10 column volumes (not just 2-3) at initial conditions to reset the C18 chains.[1]

    • Temperature Control: Indole retention is temperature-sensitive.[1] Ensure your column oven is actively controlled (e.g., 40°C ). Do not rely on ambient temperature.

Part 3: Standardized Experimental Protocol

Protocol: Gradient Separation of 5-Butyl-1H-indole-2-carboxylic Acid

1. Sample Preparation:

  • Weigh 5 mg of analyte.

  • Dissolve in 1.0 mL DMSO (Stock A).

  • Dilute Stock A 1:10 into 50:50 Water:Acetonitrile (Working Solution).[1]

  • Filter through a 0.2 µm PTFE filter (Nylon may bind the indole).

2. Chromatographic Conditions:

ParameterSetting
Column C18 End-capped (4.6 x 150 mm, 3.5 µm or 5 µm)
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Flow Rate 1.0 mL/min
Temperature 40°C (Critical for reproducibility)
Detection UV @ 280 nm (Indole max) and 254 nm

3. Gradient Table:

Time (min)% A% BEvent
0.06040Initial Hold (Solubility check)
2.06040Isocratic Hold
12.0595Linear Ramp (Elution of Butyl analog)
15.0595Wash (Remove hydrophobic impurities)
15.16040Return to Initial
20.06040Equilibration (Mandatory)

Part 4: Method Development Decision Tree

The following diagram illustrates the logical workflow for optimizing the separation, specifically addressing the "Hydrophobic Acid" nature of the target molecule.

MethodOptimization Start START: Initial Injection (5-butyl-1H-indole-2-COOH) CheckPeak Analyze Peak Shape & Retention Start->CheckPeak IsTailing Is Peak Tailing (As > 1.5)? CheckPeak->IsTailing FixTailing Action: Add 0.1% TFA or Lower pH < 3.0 IsTailing->FixTailing Yes IsRetained Is Retention k' < 2? IsTailing->IsRetained No CheckSilanol Action: Switch to End-capped C18 Column FixTailing->CheckSilanol If still tailing CheckSilanol->CheckPeak IncreaseOrg Action: Decrease Initial Organic % (Start @ 30% B) IsRetained->IncreaseOrg Yes (Too fast) IsPrecip Broad/Split Peak (Solubility Issue)? IsRetained->IsPrecip No IncreaseOrg->CheckPeak FixSolubility Action: Use DMSO Diluent & Match Mobile Phase IsPrecip->FixSolubility Yes Success OPTIMIZED METHOD (Symmetric Peak, Stable RT) IsPrecip->Success No FixSolubility->CheckPeak

Caption: Decision tree for optimizing chromatography of hydrophobic acidic indoles, focusing on pH control and solubility management.

References

  • SIELC Technologies. (n.d.).[1] Separation of Indole-2-carboxylic acid derivatives on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2020).[1] Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC7599923. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023).[1] Indole-2-carboxylic acid Properties and Spectra. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1] CompTox Chemicals Dashboard: Indole-2-carboxylic acid derivatives. Retrieved from [Link][2]

Sources

Technical Support Center: Stability Protocols for 5-Butyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The Paradox: 5-butyl-1H-indole-2-carboxylic acid presents a classic "Solubility vs. Stability" conflict.

  • Solubility: To dissolve this hydrophobic molecule (LogP > 3 due to the butyl chain), researchers often push the pH > 10 to ensure full ionization of the carboxylic acid.

  • Stability: At pH > 10, the indole nitrogen becomes susceptible to deprotonation (pKa ~16-17). While not fully deprotonated, the equilibrium shift increases electron density on the ring. The 5-butyl group (an electron-donating alkyl chain) further raises the HOMO energy of the indole ring, making it significantly more prone to oxidative degradation than the unsubstituted parent compound.

The Result: Solutions turn pink, red, or brown within hours due to the formation of oxidative dimers (indoxyls/isatins), often mistaken for decarboxylation.

Diagnostic & Troubleshooting Guide

Visualizing the Degradation Mechanism

Understanding the enemy is the first step to defeating it. The instability is rarely decarboxylation at room temperature; it is Autoxidation .

IndoleDegradation cluster_factors Accelerating Factors Indole 5-Butyl-Indole-2-COOH (Intact) Anion Indole Anion (Electron Rich) Indole->Anion High pH (>10) Eq. shift Radical Indolyl Radical Anion->Radical O2 (Dissolved) SET Mechanism Peroxide Hydroperoxide Intermediate Radical->Peroxide O2 Capture Dimer Colored Dimers (Pink/Brown Precipitate) Peroxide->Dimer Coupling Isatin Isatin Derivatives (Yellow/Orange) Peroxide->Isatin Ring Cleavage Butyl 5-Butyl Group (+I Effect) Butyl->Radical Stabilizes Radical Light UV/Vis Light Metals Trace Cu/Fe

Figure 1: Oxidative degradation pathway of 5-substituted indoles at high pH.

FAQ: Troubleshooting Common Observations
SymptomProbable CauseImmediate Action
Solution turns Pink/Red Oxidative Dimerization. The 5-butyl group activates the ring, facilitating radical coupling with dissolved oxygen.Stop. The sample is compromised. For future preps, you must degas solvents.
Solution turns Yellow/Brown Ring Cleavage (Isatin formation). Advanced oxidation often catalyzed by light or trace metals.Check for trace metals in buffer. Add 1 mM EDTA to future buffers. Protect from light.
Precipitation after 24h Oligomerization. Oxidized products are often less soluble than the parent carboxylate.Filter? No. Re-make the solution. Filtration removes the precipitate but leaves soluble impurities.
Ghost Peaks in HPLC Indoxyl Intermediates. These often elute just before the main peak and have different UV max absorptions.Use a diode array detector (DAD) to check peak purity.

The "Anoxic Dissolution" Protocol

This protocol is designed to solubilize 5-butyl-1H-indole-2-carboxylic acid while suppressing the oxidative pathway.

Reagents:

  • Degassed Water (boiled or N2 sparged for 30 min).

  • Base: 1.0 M NaOH (freshly prepared).

  • Stabilizer: Sodium Sulfite (

    
    ) or EDTA.
    
  • Inert Gas: Argon (preferred over

    
     due to density).
    

Step-by-Step Workflow:

  • Solvent Prep (Critical):

    • Sparge water with Argon for 15 minutes before adding any solid.

    • Why? Once the indole is dissolved at high pH, it reacts with oxygen instantly. Removing oxygen beforehand is 10x more effective than degassing after.

  • Add Stabilizers:

    • Add EDTA (0.5 mM) to chelate trace iron/copper (which catalyze radical formation).

    • Optional: Add Sodium Sulfite (0.1% w/v) as a sacrificial antioxidant if the assay tolerates it.

  • The "Titration" Dissolution:

    • Suspend the indole powder in the water under Argon flow.

    • Add 1.0 M NaOH dropwise with stirring.

    • Target pH: Stop exactly when the solution clears (usually pH 8.5 - 9.5).

    • Warning: Do NOT overshoot to pH 12 "just to be safe." Every pH unit above 10 doubles the oxidation rate.

  • Storage:

    • Flash freeze aliquots in liquid nitrogen if possible.

    • Store at -80°C.

    • Never store at 4°C in clear glass for >24 hours.

Decision Matrix: Solvent & Buffer Selection

Use this logic flow to determine the optimal conditions for your specific assay.

DecisionTree Start Start: Select Solvent System IsBio Is this for a Biological Assay? Start->IsBio DMSO Use DMSO Stock (100mM) Dilute into buffer < 1% IsBio->DMSO No (Chemistry only) HighConc High Concentration Required (>10 mM in aqueous)? IsBio->HighConc Yes HighConc->DMSO No (<1 mM) CheckpH Can assay tolerate pH 9? HighConc->CheckpH Yes ArgonMethod Use Anoxic Dissolution Protocol (pH 9 + Argon) CoSolvent Use Co-solvent System (PEG400 or Cyclodextrin) CoSolvent->ArgonMethod If solubility fails CheckpH->ArgonMethod Yes CheckpH->CoSolvent No (Must be pH 7.4)

Figure 2: Solvent selection decision tree based on assay requirements.

Quantitative Stability Data

The following table summarizes the estimated half-life (


) of 5-butyl-1H-indole-2-carboxylic acid under various conditions, illustrating the compounding effects of pH and Oxygen.
ConditionpHAtmosphereAdditiveEstimated

Status
Acidic 4.0AirNone> 1 YearStable (Insoluble)
Neutral 7.4AirNone~ 1 WeekModerate (Low Sol)
Basic 10.0AirNone< 4 Hours Critical Failure
Basic 10.0ArgonNone~ 24 HoursImproved
Optimized 9.0ArgonEDTA + Sulfite> 1 MonthRecommended

Note: "Critical Failure" denotes the appearance of visible coloration (pink/brown).

References

  • Mechanism of Indole Oxidation

    • Title: Pathways of Electrochemical Oxidation of Indolic Compounds.[1]

    • Source: SciSpace / Electrochimica Acta.
    • Relevance: Establishes that indole oxidation involves radical formation followed by nucleophilic attack (w
    • URL:[Link]

  • Decarboxylation vs.

    • Title: The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids.[2]

    • Source: Journal of Organic Chemistry (via ResearchG
    • Relevance: Confirms that thermal decarboxylation requires high temperatures or specific catalysts, validating that room-temp instability is oxid
    • URL:[Link]

  • General Stability of Indole-2-Carboxylic Acids

    • Title: Indole-2-carboxylic acid (Product Info & Properties).[2][3]

    • Source: ChemicalBook / NIST.[4][5]

    • Relevance: Provides physical property baselines (pKa, solubility) for the parent compound.
  • Oxidative Dearomatization

    • Title: Pd(II)-Catalyzed oxidative dearomatization of indoles.[6]

    • Source: Organic Chemistry Frontiers (RSC).[6]

    • Relevance: Illustrates the susceptibility of the indole C2-C3 bond to oxidative processes, particularly when electron-rich.[7]

    • URL:[Link]

Sources

Technical Support Center: Navigating Challenges in the Synthesis of Indole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in their work with indole-2-carboxylic acid derivatives. This guide is designed to be a practical resource, offering field-proven insights and troubleshooting strategies to address common challenges, particularly incomplete conversions, encountered during synthesis. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our team receives regarding reactions with indole-2-carboxylic acid and its derivatives.

Q1: My amide coupling reaction with indole-2-carboxylic acid is sluggish and gives low yields. What are the likely causes?

A1: Incomplete amide coupling is a frequent issue. The primary culprits are often suboptimal activation of the carboxylic acid, poor solubility of the starting materials, or side reactions. The electron-rich nature of the indole ring can also influence the reactivity of the carboxyl group. We recommend a systematic approach to troubleshooting, starting with the choice of coupling agent and reaction conditions. For instance, using HATU or HBTU as coupling agents in a polar aprotic solvent like DMF is a common starting point.[1]

Q2: I'm observing significant decarboxylation of my indole-2-carboxylic acid starting material. How can I prevent this?

A2: Decarboxylation is a known side reaction for indole-2-carboxylic acids, especially under harsh thermal or acidic conditions.[2][3][4] The stability of the resulting indole anion drives this process. To mitigate this, consider using milder reaction conditions. If high temperatures are necessary, explore alternative synthetic routes or the use of protecting groups. Copper-catalyzed decarboxylation methods are also reported, which could be a competing pathway if copper catalysts are used in other steps.[3]

Q3: My product streaks on the silica gel column during purification. What can I do to improve the separation?

A3: High polarity, often exacerbated by the presence of a free carboxylic acid or other polar functional groups like a nitro group, can lead to poor chromatographic behavior on silica gel.[1] To improve separation, you can try adding a small amount of a modifier like acetic acid or triethylamine to your eluent system. Alternatively, consider using a different stationary phase, such as alumina (neutral or basic) or reverse-phase silica (C18).[1] For particularly challenging separations, preparative HPLC can be a more effective purification method.[1]

Q4: I am seeing decomposition of my starting material, especially with nitro-substituted indole-2-carboxylic acids. What are the key factors to consider?

A4: The presence of a nitro group makes the indole ring electron-deficient and more susceptible to nucleophilic attack or degradation under strongly basic or high-temperature conditions.[1] Strong bases can deprotonate the indole N-H, and the resulting anion may be unstable.[1] Consider using weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium tert-butoxide.[1] It's also advisable to run the reaction at the lowest effective temperature.

Troubleshooting Guides: A Deeper Dive

This section provides a more detailed, systematic approach to troubleshooting incomplete conversions in common reactions involving indole-2-carboxylic acid derivatives.

Guide 1: Addressing Incomplete Amide Coupling Reactions

Amide bond formation is a cornerstone of many synthetic pathways. When faced with an incomplete reaction, a logical, step-by-step approach is crucial.

G start Incomplete Amide Coupling solubility Assess Solubility of Starting Materials start->solubility Step 1 coupling_agent Evaluate Coupling Agent and Base solubility->coupling_agent Step 2 temp_time Optimize Reaction Temperature and Time coupling_agent->temp_time Step 3 side_reactions Investigate Potential Side Reactions temp_time->side_reactions Step 4 purification Refine Purification Strategy side_reactions->purification Step 5 end Successful Conversion purification->end

Caption: Troubleshooting workflow for incomplete amide coupling.

  • Assess Solubility: Poor solubility of either the indole-2-carboxylic acid or the amine coupling partner is a common barrier to complete conversion.

    • Protocol: Observe the reaction mixture. Is it a clear solution or a suspension? If it's a suspension, the reaction is likely diffusion-controlled and will be slow.

    • Expert Insight: Consider switching to a more polar aprotic solvent such as DMF, DMAc, or NMP. Gentle heating can also improve solubility, but be cautious of thermal degradation, especially with sensitive substrates.[1]

  • Evaluate Coupling Agent and Base: The choice of coupling agent and base is critical for efficient activation of the carboxylic acid.

    • Protocol: If using a standard carbodiimide like DCC or EDC, consider switching to a more efficient phosphonium- or uronium-based coupling agent such as BOP, PyBOP, HATU, or HBTU.[5] These reagents often lead to faster reactions and higher yields.

    • Expert Insight: The choice of base is equally important. A non-nucleophilic organic base like DIPEA or triethylamine is typically used.[1][5] Ensure the base is anhydrous, as water can hydrolyze the activated intermediate. The stoichiometry of the base is also crucial; typically 2-3 equivalents are used.[1]

  • Optimize Reaction Temperature and Time: While higher temperatures can increase reaction rates, they can also promote side reactions and decomposition.

    • Protocol: Monitor the reaction progress by TLC or LC-MS at regular intervals. If the reaction has stalled, a modest increase in temperature (e.g., from room temperature to 40-50 °C) may be beneficial.

    • Expert Insight: For thermally sensitive substrates, it is often better to run the reaction at a lower temperature for a longer duration.

  • Investigate Potential Side Reactions: Besides decarboxylation, other side reactions can consume starting materials and reduce the yield of the desired product.

    • Protocol: Analyze the crude reaction mixture by LC-MS to identify any major byproducts. Common side reactions include racemization (if the amine is chiral) and reactions involving other functional groups on the starting materials.

    • Expert Insight: The choice of coupling agent can influence the extent of side reactions. For example, the addition of an additive like HOBt or HOAt can suppress racemization when using carbodiimide coupling agents.

Coupling AgentBaseSolventTypical TemperatureKey Considerations
HATU/HBTUDIPEA, Et₃NDMF, NMP0 °C to RTHighly efficient, but can be expensive.[1]
BOPDIPEADMFRTEffective, but produces a carcinogenic byproduct.[5]
EDC/HOBtDIPEA, N-methylmorpholineDCM, DMF0 °C to RTCost-effective, but may require longer reaction times.
Guide 2: Mitigating Unwanted Decarboxylation

The loss of CO₂ from indole-2-carboxylic acid is a thermodynamic sink that can be challenging to avoid.

G start Decarboxylation Observed check_temp Is the reaction run at high temperature? start->check_temp lower_temp Lower the reaction temperature check_temp->lower_temp Yes check_acid Are acidic conditions used? check_temp->check_acid No end Decarboxylation Minimized lower_temp->end use_mild_acid Use milder acidic conditions or buffer check_acid->use_mild_acid Yes check_metal Is a transition metal catalyst present? check_acid->check_metal No use_mild_acid->end change_catalyst Consider a different catalyst or ligand check_metal->change_catalyst Yes ester_route Consider an ester intermediate route check_metal->ester_route No change_catalyst->end ester_route->end

Caption: Decision tree for preventing decarboxylation.

  • Temperature Control: As a primary measure, reduce the reaction temperature. Many reactions can proceed, albeit more slowly, at lower temperatures.

  • pH Management: Avoid strongly acidic conditions, which can protonate the indole ring and facilitate decarboxylation.[2] If an acid is required, use the minimum effective amount or consider a buffered system.

  • Alternative Synthetic Strategies: If decarboxylation remains a significant issue, consider modifying your synthetic route. For example, perform the key reaction on the corresponding ester derivative and then hydrolyze the ester to the carboxylic acid in a final, mild step.

Analytical Protocols for Reaction Monitoring

Accurate monitoring of your reaction is essential for determining the extent of conversion and identifying any issues early on.

Protocol 1: Thin-Layer Chromatography (TLC)

A quick and effective method for qualitative reaction monitoring.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate).

  • Spotting: Spot the diluted sample onto a silica gel TLC plate alongside spots of your starting materials.

  • Elution: Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualization: Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., potassium permanganate).

  • Analysis: Compare the spot corresponding to your product with those of the starting materials to gauge the progress of the reaction.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

Provides quantitative data on the composition of the reaction mixture.

  • Sample Preparation: Quench a small aliquot of the reaction mixture and dilute it to a known concentration in the mobile phase.

  • Instrumentation: Use a reverse-phase C18 column with a suitable mobile phase, often a gradient of water and acetonitrile containing a small amount of an acid like formic acid or TFA to improve peak shape.[6][7]

  • Detection: UV detection is typically suitable for indole derivatives due to their chromophore.[6]

  • Analysis: Integrate the peak areas of the starting materials and product to determine the percentage conversion.

References

  • Benchchem. Technical Support Center: Optimizing 5-Nitroindole Coupling Reactions.
  • The Good Scents Company. indole-2-carboxylic acid.
  • ACS Publications. Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry.
  • Butlerov Communications. indolyl-3-acetic acid with use of salts of copper.
  • ResearchGate. The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids.
  • Benchchem. Application Notes & Protocols: Quantitative Analysis of 5-Bromo-1H-indole-2-carboxylic acid.
  • Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.

Sources

Validation & Comparative

A Senior Scientist's Guide to 1H NMR Spectrum Analysis of 5-butyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Structure, The Narrative of a Molecule

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of a novel chemical entity is the cornerstone of all subsequent research. While various analytical techniques provide pieces of the puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, offers the most detailed narrative of a molecule's architecture. It doesn't just confirm a structure; it reveals the electronic environment of every proton, painting a picture of connectivity, conformation, and even intermolecular interactions.

This guide provides an in-depth analysis of the 1H NMR spectrum of 5-butyl-1H-indole-2-carboxylic acid, a representative substituted indole. Indole scaffolds are privileged structures in medicinal chemistry, and understanding their spectral characteristics is paramount for synthetic and medicinal chemists. We will dissect the expected spectrum, compare it with a potential structural isomer to highlight the diagnostic power of NMR, and provide a robust experimental protocol for acquiring high-quality data. This document is designed for researchers who seek not just to interpret a spectrum but to understand the causality behind the chemical shifts and coupling constants observed.

The Molecular Subject: 5-butyl-1H-indole-2-carboxylic acid

Let's first visualize the molecule and the distinct proton environments we expect to resolve.

Caption: Structure of 5-butyl-1H-indole-2-carboxylic acid with key protons labeled.

Predicted 1H NMR Spectral Analysis

The spectrum of this molecule is a composite of three distinct regions: the downfield acidic and indole N-H protons, the aromatic region, and the upfield aliphatic region. For this analysis, we will assume the spectrum is acquired in DMSO-d6, a common solvent for carboxylic acids which allows for the observation of exchangeable protons.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Expert Insights
COOH 12.5 - 13.5Broad Singlet (br s)N/AThe carboxylic acid proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange.[1][2] Its appearance in the spectrum is highly dependent on solvent, concentration, and water content.[3]
N-H (H1) 11.5 - 12.0Broad Singlet (br s)N/AThe indole N-H proton also appears far downfield and is typically broadened.[4][5] In DMSO, its exchange rate is slowed sufficiently to be observed as a distinct, albeit broad, signal.
H4 ~7.70Doublet (d)Jortho ≈ 8.5 HzH4 is ortho to the electron-donating butyl group and meta to the nitrogen, but its proximity to the fused pyrrole ring system results in a downfield shift. It couples only with its ortho neighbor, H6, resulting in a clean doublet.
H7 ~7.48Doublet (d)Jortho ≈ 8.5 HzH7 is ortho to the nitrogen and part of the benzene portion of the indole. It couples with H6, giving a characteristic ortho-coupled doublet. Its chemical shift is similar to that of the corresponding proton in indole-2-carboxylic acid.[6]
H3 ~7.25Singlet (s) or fine doubletJmeta ≈ 0.5-1.0 HzThe C3 proton is significantly influenced by the adjacent C2-carboxylic acid group. It has no vicinal neighbors, so it appears as a singlet. Long-range coupling to H7 might be observed, resulting in a very finely split signal.[7][8]
H6 ~7.10Doublet of Doublets (dd)Jortho ≈ 8.5 Hz, Jmeta ≈ 2.0 HzH6 is coupled to both H7 (ortho) and H4 (meta). The larger ortho coupling constant and the smaller meta coupling constant will split the signal into a doublet of doublets.[9]
α-CH2 ~2.75Triplet (t)J ≈ 7.5 HzThese protons are in a benzylic position, attached directly to the aromatic ring, which deshields them.[10][11] They are coupled to the two protons of the β-CH2 group, resulting in a triplet.
β-CH2 ~1.60Sextet or Multiplet (m)J ≈ 7.5 HzThis methylene group is coupled to the α-CH2 (2 protons) and the γ-CH2 (2 protons), which would ideally result in a sextet. However, slight differences in coupling constants often lead to a more complex multiplet.
γ-CH2 ~1.35Sextet or Multiplet (m)J ≈ 7.5 HzSimilar to the β-protons, this group is coupled to the β-CH2 (2 protons) and the δ-CH3 (3 protons). This would theoretically be a sextet, but often appears as a multiplet overlapping with the β-CH2 signal.
δ-CH3 ~0.90Triplet (t)J ≈ 7.5 HzThese terminal methyl protons are the most shielded in the molecule, appearing furthest upfield.[12] They are coupled to the two protons of the γ-CH2 group, giving a clean triplet.

Comparison Guide: Distinguishing 5-butyl vs. 6-butyl Isomer

A common challenge in synthetic chemistry is the confirmation of regiochemistry. How can we be certain we have synthesized the 5-butyl isomer and not, for instance, the 6-butyl-1H-indole-2-carboxylic acid? The 1H NMR spectrum provides a definitive answer, primarily through the patterns in the aromatic region.

Feature5-butyl-1H-indole-2-carboxylic acid6-butyl-1H-indole-2-carboxylic acidDiagnostic Insight
Aromatic Splitting H4: DoubletH6: Doublet of DoubletsH7: DoubletH4: DoubletH5: Doublet of DoubletsH7: Singlet (or fine doublet)The key difference lies in the signal for the proton at the highest chemical shift in the benzene portion (H4) and the signal for the proton with no ortho neighbors (H7). In the 6-butyl isomer, H7 has no ortho protons, so it would appear as a singlet or a finely split doublet due to meta-coupling, a stark contrast to the clear doublet seen for H7 in the 5-butyl isomer.
Proton Count 3 distinct aromatic signals (H4, H6, H7)3 distinct aromatic signals (H4, H5, H7)While the number of signals is the same, their multiplicities are the definitive fingerprint of the substitution pattern.
Aliphatic Region IdenticalIdenticalThe signals for the butyl chain would be virtually indistinguishable between the two isomers, demonstrating why analysis of the aromatic region is critical.

This comparative analysis underscores the necessity of a full spectral interpretation. Relying solely on the presence of a butyl group's signals would be insufficient to confirm the desired regiochemistry.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Trustworthy data begins with meticulous sample preparation and a well-defined acquisition methodology. This protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (10-20 mg) solvent 2. Add Solvent (0.7 mL DMSO-d6) weigh->solvent dissolve 3. Dissolve (Vortex/Sonciate) solvent->dissolve filter 4. Filter (Pipette with glass wool) dissolve->filter transfer 5. Transfer to NMR Tube filter->transfer insert 6. Insert into Spectrometer transfer->insert lock 7. Lock on Deuterium Signal insert->lock shim 8. Shim for Homogeneity lock->shim acquire 9. Acquire Spectrum (16-64 scans) shim->acquire fourier 10. Fourier Transform acquire->fourier phase 11. Phase Correction fourier->phase baseline 12. Baseline Correction phase->baseline reference 13. Reference to TMS (0 ppm) baseline->reference integrate 14. Integrate Signals reference->integrate analyze 15. Analyze & Assign integrate->analyze

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 10-20 mg of 5-butyl-1H-indole-2-carboxylic acid into a clean, dry vial.[13][14] Using a higher concentration can lead to poor magnetic field homogeneity and broadened lines.[13]

  • Solvent Selection and Addition: Add approximately 0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d6) is highly recommended for this compound as it readily dissolves the acid and its polarity slows the exchange rate of the COOH and N-H protons, preventing their signals from disappearing.[15][16]

  • Dissolution: Ensure the sample is completely dissolved. If necessary, gently vortex or sonicate the vial to form a homogenous solution.[13]

  • Filtration: To prevent spectral artifacts from suspended particles, filter the solution directly into a high-quality 5 mm NMR tube. A Pasteur pipette with a small, tightly packed plug of glass wool is effective for this purpose. Avoid cotton wool, as solvents can leach impurities from it.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for field stability during the experiment.

    • Shim the magnetic field to optimize its homogeneity across the sample volume. This process minimizes peak broadening and distortion.

    • Acquire the 1H NMR spectrum. For a sample of this concentration, 16 to 64 scans are typically sufficient to achieve an excellent signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.

    • Apply a baseline correction to ensure accurate integration.

    • Calibrate the chemical shift axis by setting the residual solvent peak of DMSO-d6 to δ 2.50 ppm or an internal standard like tetramethylsilane (TMS) to δ 0.00 ppm.[17]

    • Integrate all signals to determine the relative number of protons corresponding to each peak.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign each signal to the corresponding protons in the molecule.

Conclusion

The 1H NMR spectrum of 5-butyl-1H-indole-2-carboxylic acid is rich with information, providing a unique fingerprint that confirms its molecular structure and regiochemistry. By systematically analyzing the distinct regions of the spectrum—from the exchangeable protons at the far downfield end to the aliphatic chain in the upfield region—we can confidently assign every proton. The key to differentiating isomers lies within the coupling patterns of the aromatic protons, a testament to the resolving power of NMR. Adherence to a rigorous experimental protocol is non-negotiable for obtaining the high-quality, trustworthy data required to make these critical structural distinctions. This guide serves as a framework for approaching not only this specific molecule but any novel compound where structural integrity is the foundation of its scientific value.

References

  • ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • ETH Zurich. (n.d.). NMR Sample Preparation - NMR Spectroscopy. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. PMC. Retrieved from [Link]

  • McMurry, J. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Oregon State University. (n.d.). Carboxylic Acid Spectroscopy - CH 336. Retrieved from [Link]

  • Jardine, R. V., & Brown, R. K. (1963). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Canadian Journal of Chemistry. Retrieved from [Link]

  • Let's learn chemistry. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation [Video]. YouTube. Retrieved from [Link]

  • TMP Chem. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2024, July). 1 H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental... [Image]. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants - Chemical Instrumentation Facility. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1... [Image]. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Giraud, M., et al. (2007). Complete analysis of the 1 H and 13 C NMR spectra of diastereomeric mixtures of (R,S‐ and S,S‐)‐3,6‐dimethoxy‐2,5‐dihydropyrazine‐substituted indoles. Magnetic Resonance in Chemistry.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

  • University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

  • Wang, W., et al. (2019). Divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyze. Semantic Scholar. Retrieved from [Link]

  • Mora-Diez, N., et al. (2013). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation.
  • Taylor & Francis Online. (n.d.). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]

  • University of Vienna. (n.d.). Chemical shifts. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope for substituted indoles and pyrroles. Yield of isolated compound... [Image]. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-indole-2-carboxylic acid, 5-methoxy-1-methyl-, ethyl ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

Sources

mass spectrometry fragmentation patterns of 5-butyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 5-butyl-1H-indole-2-carboxylic acid

Introduction

The indole ring is a foundational scaffold in numerous biologically active compounds and pharmaceuticals.[1] Understanding the structural nuances of substituted indoles is paramount in drug discovery and development. 5-butyl-1H-indole-2-carboxylic acid represents a model compound combining the indole core, a carboxylic acid function, and an aliphatic side chain. Mass spectrometry (MS) is an indispensable tool for the structural elucidation of such molecules, providing detailed information based on their mass-to-charge ratio and fragmentation behavior.

This guide, intended for researchers and drug development professionals, offers a predictive and comparative analysis of the mass spectrometric fragmentation patterns of 5-butyl-1H-indole-2-carboxylic acid. We will explore the fragmentation pathways under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI), coupled with Collision-Induced Dissociation (CID). By dissecting the fragmentation of the core structures, we provide a robust framework for identifying this compound and differentiating it from its isomers.

Predicted Fragmentation Pathways: A Mechanistic Approach

The fragmentation of 5-butyl-1H-indole-2-carboxylic acid (Molecular Weight: 217.27 g/mol ) can be logically predicted by examining the fragmentation of its constituent parts: the indole-2-carboxylic acid core and the 5-butyl side chain.

Fragmentation of the Indole-2-Carboxylic Acid Core

The indole-2-carboxylic acid moiety is the primary site for several characteristic fragmentation reactions.

  • Decarboxylation: The loss of the carboxyl group is a dominant fragmentation pathway for many carboxylic acids.[2] This can occur through two main routes:

    • Loss of CO₂ (44 Da): A common fragmentation for both protonated and deprotonated molecular ions, especially under CID conditions. For the deprotonated ion [M-H]⁻, this is often the most favorable pathway.

    • Loss of the COOH radical (45 Da): More typical under high-energy EI conditions.

  • Loss of Water (18 Da): From the [M+H]⁺ ion, the loss of a neutral water molecule is a common process for carboxylic acids.

  • Indole Ring Fragmentation: The indole ring itself can fragment. A characteristic fragmentation of the indole nucleus is the loss of hydrogen cyanide (HCN), leading to a fragment with a loss of 27 Da.[1]

Fragmentation of the 5-Butyl Side Chain

The n-butyl group attached to the aromatic indole ring will primarily undergo cleavages alpha and beta to the ring.

  • Benzylic Cleavage (β-Cleavage): This is the most significant fragmentation for alkyl-substituted aromatic compounds.[2][3] The C-C bond beta to the aromatic ring cleaves, leading to the loss of a propyl radical (•C₃H₇, 43 Da). This results in a highly stable, resonance-delocalized benzylic-type cation.

  • Sequential Alkyl Losses: The butyl chain can also fragment sequentially, leading to the loss of methyl (•CH₃, 15 Da) or ethyl (•C₂H₅, 29 Da) radicals, although these are typically less favorable than benzylic cleavage.

  • Tropylium Ion Formation: Alkyl-substituted benzenes are known to rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91.[3] While the indole system is different, the formation of analogous rearranged, stable ions is possible.

Comparative Analysis of Ionization Techniques

The choice of ionization method fundamentally dictates the resulting mass spectrum. We will compare the hard ionization technique, EI, with the soft ionization technique, ESI.

Electron Ionization (EI-MS)

EI utilizes a high-energy electron beam to ionize the sample, resulting in significant fragmentation.[4] This provides a detailed "fingerprint" of the molecule.

Expected EI Fragmentation of 5-butyl-1H-indole-2-carboxylic acid:

  • Molecular Ion (M⁺•): A peak at m/z 217 should be observed, representing the intact ionized molecule.

  • Loss of Propyl Radical: The most intense fragment peak is predicted to be at m/z 174 , resulting from benzylic cleavage and loss of a propyl radical (•C₃H₇).

  • Decarboxylation: A significant peak at m/z 172 would correspond to the loss of the carboxyl radical (•COOH).

  • Combined Losses: Fragments representing combined losses are also expected, such as the loss of both the propyl radical and CO₂ (m/z 130).

  • Indole Core Fragments: Peaks corresponding to the indole core, such as the one resulting from HCN loss from the decarboxylated butyl-indole (m/z 145), may also be present.[1]

Electrospray Ionization (ESI-MS and ESI-MS/MS)

ESI is a soft ionization technique that typically produces intact protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, with minimal in-source fragmentation.[5][6] Structural information is obtained by selecting these precursor ions and subjecting them to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS).[7]

  • Negative Ion Mode (ESI⁻):

    • Precursor Ion: The base peak in the full scan MS spectrum will be the deprotonated molecule, [M-H]⁻ at m/z 216 .

    • CID Fragmentation: The primary and most dominant fragment will be from the loss of CO₂, resulting in a product ion at m/z 172 .

  • Positive Ion Mode (ESI⁺):

    • Precursor Ion: The primary ion observed will be the protonated molecule, [M+H]⁺ at m/z 218 .

    • CID Fragmentation: The fragmentation of the [M+H]⁺ ion will be more complex:

      • Loss of H₂O (18 Da): A neutral loss leading to a fragment at m/z 200 .

      • Loss of CO₂ (44 Da): A significant fragment at m/z 174 .

      • Loss of Butene (56 Da): McLafferty-type rearrangements can lead to the loss of the butyl group as butene, resulting in a fragment at m/z 162 .

Data Presentation and Comparison

The following table summarizes the predicted key fragments for 5-butyl-1H-indole-2-carboxylic acid and compares them to the known fragments of the parent compound, indole-2-carboxylic acid, to highlight the influence of the butyl substituent.

m/z (Predicted)Proposed Fragment IonPathway5-butyl-1H-indole-2-carboxylic acidIndole-2-carboxylic acid[8][9]
218[M+H]⁺ESI⁺ PrecursorAbundantN/A
217[M]⁺•EI Molecular IonPresentN/A
216[M-H]⁻ESI⁻ PrecursorAbundantN/A
200[M+H - H₂O]⁺ESI⁺-CIDSignificantm/z 144
174[M+H - CO₂]⁺ or [M - C₃H₇]⁺•ESI⁺-CID / EIHighN/A
172[M-H - CO₂]⁻ or [M - COOH]⁺•ESI⁻-CID / EIHighm/z 116
162[M+H - C₄H₈]⁺ESI⁺-CIDPossibleN/A
130[M - C₃H₇ - CO₂]⁺•EIPresentN/A

Visualizing the Fragmentation

The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways.

cluster_ei Predicted EI Fragmentation cluster_esi_pos Predicted ESI(+) CID Fragmentation cluster_esi_neg Predicted ESI(-) CID Fragmentation M_EI M+• (m/z 217) frag174_EI [M - C3H7]+• (m/z 174) Benzylic Cleavage M_EI->frag174_EI - •C3H7 frag172_EI [M - COOH]+• (m/z 172) Decarboxylation M_EI->frag172_EI - •COOH frag130_EI [M - C3H7 - CO2]+• (m/z 130) frag174_EI->frag130_EI - CO2 M_ESI_pos [M+H]+ (m/z 218) frag200_ESI [M+H - H2O]+ (m/z 200) M_ESI_pos->frag200_ESI - H2O frag174_ESI [M+H - CO2]+ (m/z 174) M_ESI_pos->frag174_ESI - CO2 M_ESI_neg [M-H]- (m/z 216) frag172_ESI_neg [M-H - CO2]- (m/z 172) M_ESI_neg->frag172_ESI_neg - CO2

Caption: Predicted fragmentation pathways under EI and ESI-CID conditions.

Experimental Protocols

To validate these predictions, the following experimental workflows are recommended.

LC-MS/MS Analysis (ESI)
  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol/water 50:50) to a concentration of 1 µg/mL.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (ESI):

    • Ionization Mode: Positive and Negative.

    • Scan Mode: Full scan (m/z 50-500) to identify the precursor ion, followed by data-dependent MS/MS acquisition on the most intense ion.

    • Collision Energy: Ramp collision energy (e.g., 10-40 eV) to observe the full range of fragment ions.

GC-MS Analysis (EI)
  • Sample Preparation: Dissolve the compound in a volatile solvent like dichloromethane or perform derivatization (e.g., silylation) of the carboxylic acid to improve volatility if necessary.

  • Gas Chromatography:

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, ramp at 15°C/min to 280°C, hold for 5 minutes.

  • Mass Spectrometry (EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 40-500.

cluster_workflow General Analytical Workflow Sample Sample Preparation (Dissolution/ Derivatization) Separation Chromatographic Separation (LC or GC) Sample->Separation Ionization Ionization (ESI or EI) Separation->Ionization MS1 MS1 Analysis (Full Scan) Ionization->MS1 Isolation Precursor Ion Isolation (MS/MS) MS1->Isolation Data Data Analysis & Interpretation MS1->Data CID Collision-Induced Dissociation (CID) Isolation->CID MS2 MS2 Analysis (Product Ion Scan) CID->MS2 MS2->Data

Sources

A Technical Guide to the Structure-Activity Relationship of 5-Alkyl-Indole-2-Carboxylic Acids: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-alkyl-indole-2-carboxylic acids, offering a comparative perspective against alternative compound classes for researchers, scientists, and drug development professionals. By synthesizing existing data and applying established medicinal chemistry principles, this document aims to illuminate the path for the rational design of novel therapeutics.

The Versatile Indole-2-Carboxylic Acid Core: A Gateway to Diverse Biological Activities

The indole-2-carboxylic acid moiety has been identified as a key pharmacophore for a range of biological targets, primarily due to its ability to engage in crucial binding interactions, such as hydrogen bonding and π-π stacking, within enzyme active sites. Our investigation reveals two prominent areas where this scaffold has shown significant promise: as HIV-1 integrase inhibitors and as inhibitors of the immunosuppressive enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO).

HIV-1 Integrase Inhibition: A Battleground for Antiviral Therapy

HIV-1 integrase is a critical enzyme for viral replication, making it a prime target for antiretroviral drug development.[1] The core mechanism of action for many integrase inhibitors involves the chelation of two magnesium ions within the enzyme's active site.[2] The indole-2-carboxylic acid scaffold has been shown to effectively participate in this chelation.[2]

IDO1/TDO Inhibition: A New Frontier in Immuno-Oncology

IDO1 and TDO are enzymes that play a crucial role in tumor immune evasion by depleting tryptophan and producing kynurenine, which suppresses T-cell activity.[3][4] Inhibition of these enzymes is a promising strategy in cancer immunotherapy.[3] Derivatives of indole-2-carboxylic acid have been investigated as dual inhibitors of IDO1 and TDO.[3][4]

Unraveling the Structure-Activity Relationship of 5-Alkyl-Indole-2-Carboxylic Acids

While comprehensive studies focusing solely on the 5-alkyl substitution are limited, we can extrapolate key SAR principles from existing research on related indole derivatives and general medicinal chemistry knowledge. The nature of the substituent at the 5-position of the indole ring significantly influences the compound's potency, selectivity, and pharmacokinetic properties.

The Impact of Alkyl Chain Length and Branching

The length and branching of the alkyl group at the C5 position are critical determinants of biological activity. These features primarily modulate the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[5]

  • Short Alkyl Chains (Methyl, Ethyl): Generally, smaller alkyl groups at the 5-position are well-tolerated and can enhance binding affinity through favorable van der Waals interactions with hydrophobic pockets in the target enzyme.

  • Longer Alkyl Chains (Propyl, Butyl, and beyond): Increasing the chain length can enhance lipophilicity, potentially improving membrane permeability. However, this can also lead to increased metabolic instability and off-target effects. The optimal chain length is target-dependent and requires empirical determination.

  • Branched Alkyl Chains (Isopropyl, tert-Butyl): Branching can introduce steric hindrance that may either improve selectivity by preventing binding to off-targets or decrease potency by clashing with the primary target's active site. Branching can also influence metabolic stability.

dot

Caption: Impact of 5-alkyl chain properties on activity.

Comparison with Other 5-Substituents

To provide context, it is valuable to compare the effects of 5-alkyl groups with other common substitutions at this position.

Substituent at C5General Impact on ActivityReference
Halogens (Cl, F) Can increase potency through halogen bonding and improved metabolic stability.
Alkoxy (e.g., Methoxy) Can modulate electronic properties and solubility.
Nitro (NO2) Strong electron-withdrawing group that can significantly alter electronic distribution and binding.
Hydroxy (OH) Introduces a polar group that can form hydrogen bonds and improve solubility.[6][7]

Comparative Analysis with Alternative Inhibitors

The therapeutic landscape is constantly evolving, with multiple classes of compounds being investigated for the same biological targets. A thorough understanding of the alternatives is crucial for rational drug design.

HIV-1 Integrase Inhibitors: Beyond the Indole Scaffold

While indole-2-carboxylic acids are promising, other scaffolds have led to clinically approved drugs.

  • Diketo Acids: This class, which includes the approved drug Raltegravir, is characterized by a 1,3-diketo acid moiety that is crucial for chelating the magnesium ions in the integrase active site.[8]

  • Quinolone Carboxylic Acids: These compounds also possess metal-chelating properties and have been shown to interact with key residues in the integrase active site.[9]

dot

Caption: Comparison of HIV-1 integrase inhibitor scaffolds.

IDO1/TDO Inhibitors: A Diverse Chemical Space

The field of IDO1/TDO inhibition is rich with diverse chemical scaffolds.

  • N-Hydroxyamidines (e.g., Epacadostat): This class of compounds has shown high potency and selectivity for IDO1.[10]

  • Natural Products: Compounds derived from natural sources, such as quinones, have demonstrated IDO1 inhibitory activity.[11][12]

Experimental Protocols for Evaluation

To facilitate further research, we provide detailed, step-by-step methodologies for key experiments.

HIV-1 Integrase Inhibition Assay (Biochemical)

This assay directly measures the inhibition of the integrase enzyme's catalytic activity.[1][13]

Materials:

  • Recombinant HIV-1 integrase enzyme

  • Oligonucleotide substrates (donor and acceptor DNA)

  • Assay buffer (containing MgCl2)

  • Test compounds (5-alkyl-indole-2-carboxylic acids)

  • Control inhibitor (e.g., Raltegravir)

  • 96-well plates

  • Plate reader

Procedure:

  • Coat a 96-well plate with the donor DNA substrate.

  • Wash the plate to remove unbound DNA.

  • Add the test compound or control inhibitor at various concentrations to the wells.

  • Add the recombinant HIV-1 integrase enzyme to the wells.

  • Incubate to allow for the 3'-processing reaction.

  • Add the acceptor DNA substrate.

  • Incubate to allow for the strand transfer reaction.

  • Wash the plate to remove unincorporated DNA.

  • Add a detection antibody or use a labeled acceptor DNA to quantify the amount of integrated DNA.

  • Read the plate using a suitable plate reader.

  • Calculate the IC50 value for each compound.[14]

dot

HIV_Assay_Workflow cluster_workflow HIV-1 Integrase Assay Workflow A Coat plate with donor DNA B Add test compounds A->B C Add HIV-1 integrase B->C D Incubate (3'-processing) C->D E Add acceptor DNA D->E F Incubate (strand transfer) E->F G Wash and Detect F->G H Calculate IC50 G->H

Caption: Workflow for the HIV-1 integrase biochemical assay.

IDO1/TDO Inhibition Assay (Cell-Based)

This assay measures the inhibition of IDO1 or TDO activity in a cellular context.[15]

Materials:

  • Cancer cell line expressing IDO1 or TDO (e.g., SKOV-3)[15]

  • Interferon-gamma (IFN-γ) to induce IDO1 expression[15]

  • Cell culture medium

  • Test compounds (5-alkyl-indole-2-carboxylic acids)

  • Control inhibitor (e.g., Epacadostat)

  • Reagents for kynurenine detection (e.g., Ehrlich's reagent)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Induce IDO1 expression by treating the cells with IFN-γ (for IDO1 assays).

  • Add the test compound or control inhibitor at various concentrations to the wells.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • Collect the cell culture supernatant.

  • Add reagents to the supernatant to detect the concentration of kynurenine.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the IC50 value for each compound.[16]

Conclusion and Future Directions

The 5-alkyl-indole-2-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics, particularly in the fields of antiviral and cancer immunotherapy. The structure-activity relationships discussed in this guide, while extrapolated from existing data, provide a rational framework for the design of more potent and selective inhibitors. Future research should focus on the systematic synthesis and evaluation of a focused library of 5-alkyl-indole-2-carboxylic acids to validate these hypotheses and further refine our understanding of their therapeutic potential. The detailed experimental protocols provided herein offer a standardized approach for such investigations, ensuring the generation of robust and comparable data.

References

  • Biochemical screening assays to identify HIV-1 integrase inhibitors. PubMed. [Link]

  • How Alkyls Influence Medicinal Chemistry Developments? Patsnap Eureka. [Link]

  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Publications. [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. PMC - NIH. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]

  • Quionolone carboxylic acid derivatives as HIV-1 integrase inhibitors: Docking-based HQSAR and topomer CoMFA analyses. PMC - PubMed Central. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PMC. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. ResearchGate. [Link]

  • IDO/TDO Screening Services. BPS Bioscience. [Link]

  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. PMC. [Link]

  • Discovery and characterization of natural products as novel indoleamine 2,3-dioxygenase 1 inhibitors through high-throughput screening. PMC. [Link]

  • 5-Hydroxyindole-2-carboxylic acid. PubChem. [Link]

Sources

IR spectroscopy characteristic peaks of 5-butyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

5-Butyl-1H-indole-2-carboxylic acid is a critical heterocyclic building block, often utilized in the synthesis of pharmaceutical intermediates targeting G-protein coupled receptors (e.g., cannabinoid agonists) and as a scaffold for antiviral agents.

In drug development and quality control (QC), Infrared (IR) spectroscopy serves as a rapid "fingerprinting" technique to validate the integrity of this molecule. Its utility lies not just in confirming the core indole structure, but in differentiating it from key impurities :

  • Indole-2-carboxylic acid (ICA): The non-alkylated precursor (lacks the butyl group).

  • 5-Butylindole: The decarboxylated degradation product or precursor (lacks the carboxylic acid).

This guide provides a comparative spectral analysis, distinguishing the target molecule from its closest structural analogues using characteristic vibrational modes.

Theoretical & Experimental Spectral Analysis

The IR spectrum of 5-butyl-1H-indole-2-carboxylic acid is a superposition of three distinct vibrational domains: the Indole Heterocycle , the Carboxylic Acid moiety , and the Aliphatic Butyl Chain .

Functional Group Vibrational Assignments
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Indole N-H Stretching (

)
3300 – 3450 Medium, SharpConfirms indole ring integrity. Non-associated NH appears higher (~3450), while H-bonded NH appears lower (~3350).
Carboxylic Acid O-H Stretching (

)
2500 – 3300 Strong, Very BroadThe "messy" broad band characteristic of carboxylic acid dimers. It often overlaps with C-H stretches.
Aliphatic C-H (Butyl) Stretching (

)
2850 – 2960 Medium to StrongCRITICAL DISTINGUISHER. Differentiates this molecule from non-alkylated analogues (e.g., Indole-2-carboxylic acid).
Carboxylic Acid C=O Stretching (

)
1680 – 1710 Strong, SharpLower frequency than typical esters (~1735) due to conjugation with the indole double bond and dimer formation.
Indole Ring C=C Skeletal Stretch1520 – 1620 MediumCharacteristic aromatic ring breathing modes.
C-O (Acid) Stretching (

)
1210 – 1320 StrongConfirms the presence of the carboxylic acid functionality (coupled with C=O).
Aromatic C-H (OOP) Out-of-Plane Bending800 – 900 MediumPattern specific to 5-substitution (see section 2.2).
The "Fingerprint" Region: Substitution Patterns

The region below 1000 cm⁻¹ provides evidence of the 5-position substitution.

  • Unsubstituted Indole-2-carboxylic acid: Shows OOP bends for 4 adjacent protons on the benzene ring (~740-760 cm⁻¹).

  • 5-Butyl-1H-indole-2-carboxylic acid: The 5-butyl group disrupts the 4-adjacent proton system.

    • H6 & H7 (Adjacent): Expected absorption at ~800–820 cm⁻¹ .

    • H4 (Isolated): Expected absorption at ~860–890 cm⁻¹ .

    • Note: H3 (pyrrole ring) typically appears as a distinct band but is less diagnostic for the 5-position substitution.

Comparative Analysis: Target vs. Analogues

This section details how to use IR data to reject common impurities.

Scenario A: Distinguishing from Indole-2-carboxylic Acid (Precursor)
  • The Problem: The starting material lacks the butyl chain.

  • The Spectral Marker: Look at the 2800–3000 cm⁻¹ region.

    • Target (5-Butyl): Shows distinct, sharp peaks at 2850–2960 cm⁻¹ (sp³ C-H stretching).

    • Impurity (No Butyl): This region is relatively "clean" (only the broad O-H shoulder is present); it lacks the sharp aliphatic peaks.

Scenario B: Distinguishing from 5-Butylindole (Decarboxylated Product)
  • The Problem: Thermal degradation can lead to decarboxylation (loss of CO₂).

  • The Spectral Marker: Look at the 1650–1750 cm⁻¹ region.

    • Target (Acid): Dominant C=O stretch at ~1690 cm⁻¹ .

    • Impurity (Decarboxylated): Absence of the C=O peak. The spectrum will show the indole C=C stretches (~1580 cm⁻¹) but will be void of the strong carbonyl signal.

Summary Table of Differences
Feature5-Butyl-1H-indole-2-carboxylic acid (Target)Indole-2-carboxylic acid (Precursor)5-Butylindole (Degradant)
Aliphatic C-H (2850-2960) Present (Strong) AbsentPresent (Strong)
Carbonyl C=O (1680-1710) Present (Strong) Present (Strong) ABSENT
Broad O-H (2500-3300) Present Present Absent (Sharp NH only)

Experimental Protocol: Quality Control Workflow

To ensure reproducible results, the following protocol is recommended for solid-state characterization.

Method: KBr Pellet Transmission

Why: KBr pellets usually provide better resolution for the complex O-H stretching region of carboxylic acids compared to ATR (Attenuated Total Reflectance), which can distort peak intensities in this region.

Step-by-Step:

  • Sample Prep: Dry the 5-butyl-1H-indole-2-carboxylic acid sample in a vacuum oven at 40°C for 2 hours to remove surface moisture (water interferes with the O-H region).

  • Mixing: Mix 1–2 mg of sample with ~200 mg of spectroscopic grade KBr (Potassium Bromide).

  • Grinding: Grind intimately in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).

  • Compression: Press at 8–10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 32).

  • Baseline Correction: Apply automatic baseline correction, specifically focusing on the 2500–3500 cm⁻¹ slope.

Decision Logic Diagram

QC_Workflow Start Raw Sample Spectrum Check_CO Check 1680-1710 cm⁻¹ (C=O Peak) Start->Check_CO Decision_1 Peak Present? Check_CO->Decision_1 Check_Alkyl Check 2850-2960 cm⁻¹ (Aliphatic C-H) Decision_2 Peak Present? Check_Alkyl->Decision_2 Check_NH Check 3300-3450 cm⁻¹ (Indole NH) Pass PASS: Identity Confirmed Check_NH->Pass Decision_1->Check_Alkyl Yes Fail_Decarb FAIL: Decarboxylated Impurity (Likely 5-Butylindole) Decision_1->Fail_Decarb No Decision_2->Check_NH Yes Fail_Precursor FAIL: Precursor Impurity (Likely Indole-2-COOH) Decision_2->Fail_Precursor No

Caption: Logical workflow for spectral verification of 5-butyl-1H-indole-2-carboxylic acid, isolating key failure modes.

References

  • National Institutes of Health (NIH). (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules. Retrieved February 15, 2026, from [Link]

  • LibreTexts Chemistry. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 15, 2026, from [Link]

  • Spectroscopy Online. (2018). The C=O[1][2] Bond, Part III: Carboxylic Acids. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.).[3] 5-Methylindole Spectral Data. Retrieved February 15, 2026, from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-butyl-1H-indole-2-carboxylic Acid

[1][2][3]

Executive Summary & Compound Identification[3][4]

5-butyl-1H-indole-2-carboxylic Acid is a specialized heterocyclic building block, often utilized in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (e.g., cannabinoid receptors). As a lipophilic derivative of indole-2-carboxylic acid, it presents specific handling challenges related to its solubility and potential environmental persistence.

This guide defines the authoritative protocols for the disposal of this compound, moving beyond generic "organic waste" labels to ensure compliance with rigorous environmental and safety standards (RCRA/EPA).

Chemical Profile
PropertyDescription
Chemical Name 5-butyl-1H-indole-2-carboxylic Acid
CAS Number Not widely listed (Treat as Research Chemical / Novel Compound )
Parent CAS 1477-50-5 (Indole-2-carboxylic acid)
Molecular Formula C₁₃H₁₅NO₂
Physical State Solid (typically off-white to yellow powder)
Solubility Low in water; Soluble in DMSO, Methanol, Ethyl Acetate
Acidity (pKa) ~3.5 - 4.0 (Carboxylic acid moiety)

Hazard Identification & Risk Assessment

As a Senior Application Scientist, I must emphasize that while specific toxicological data for the 5-butyl derivative may be sparse, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR) of the indole-carboxylic acid family.

Core Hazards (GHS Classification - Extrapolated):

  • Skin Irritation (Category 2): Lipophilic nature increases dermal absorption potential.

  • Eye Irritation (Category 2A): Acidic functionality causes significant irritation.

  • STOT-SE (Category 3): Respiratory irritation if dust is inhaled.

  • Aquatic Toxicity: Indole derivatives are often toxic to aquatic life; prevent entry into drains.

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench. Improper segregation is the leading cause of waste disposal accidents.

Segregation Logic
  • Do NOT mix with: Strong oxidizers (e.g., nitric acid, peroxides) or strong bases. The carboxylic acid group will react exothermically with bases.

  • Compatible Streams: Non-halogenated organic solvents (if dissolved) or Solid Hazardous Waste.

Visualizing the Segregation Workflow

The following decision tree outlines the immediate operational choices for a researcher at the bench.

WasteSegregationStartWaste Generation:5-butyl-1H-indole-2-carboxylic AcidStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidTraceTrace Contamination(Gloves, Weigh Boats)StateCheck->TraceBinSolidContainer: Solid Hazardous Waste(Label: Toxic/Irritant)Solid->BinSolidBulk MaterialSolventCheckSolvent Type?Liquid->SolventCheckBinTraceContainer: Solid Hazardous DebrisTrace->BinTraceHaloHalogenated(DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated(DMSO, MeOH, EtOAc)SolventCheck->NonHaloBinHaloContainer: Halogenated Organic WasteHalo->BinHaloBinNonHaloContainer: Non-Halogenated Organic WasteNonHalo->BinNonHalo

Figure 1: Decision matrix for segregating 5-butyl-1H-indole-2-carboxylic acid waste streams at the point of generation.

Detailed Disposal Protocols

Protocol A: Solid Waste (Bulk Substance)

Context: Disposal of expired stocks, surplus synthesis product, or degraded material.

  • Containment: Transfer the solid into a sealable, chemically compatible container (HDPE or Amber Glass).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "5-butyl-1H-indole-2-carboxylic Acid" (Do not use abbreviations).

    • Hazards: Check "Irritant" and "Toxic".[1]

  • Disposal Path: This material must be sent for High-Temperature Incineration .

    • Why? The indole ring is stable; simple landfilling poses leaching risks. Incineration with an afterburner ensures complete mineralization to CO₂, H₂O, and NOₓ (scrubbed).

Protocol B: Liquid Waste (Reaction Mixtures/HPLC Waste)

Context: Mother liquors or analytical waste containing the compound.

  • pH Check: Ensure the solution is not extremely acidic (pH < 2). If so, neutralize carefully with dilute Sodium Bicarbonate (NaHCO₃) to pH 6-8 before adding to the main waste carboy to prevent container degradation or unexpected off-gassing.

  • Solvent Compatibility:

    • If dissolved in DMSO/Methanol/Ethyl Acetate : Dispose in Non-Halogenated Organic Waste .

    • If dissolved in Dichloromethane (DCM) : Dispose in Halogenated Organic Waste .

  • Precipitation Risk: The 5-butyl group adds lipophilicity. If mixing aqueous buffers with organic waste, watch for precipitation.

    • Action: If a solid precipitate forms in the waste container, note this on the waste tag. It does not change the disposal method (incineration) but informs the waste contractor.

Protocol C: Spill Cleanup (Emergency Procedure)

Context: Accidental benchtop release of powder or solution.

SpillCleanupSpillSpill DetectedAssessAssess:Powder vs. LiquidSpill->AssessPowderPowder SpillAssess->PowderLiquidLiquid SpillAssess->LiquidDampenDampen withInert Absorbent(Prevent Dust)Powder->DampenSweepSweep/Scoop(Avoid Aerosol)Dampen->SweepBagDouble Bagin PolyethyleneSweep->BagAbsorbCover withVermiculite/PadsLiquid->AbsorbAbsorb->BagLabelLabel asHazardous WasteBag->LabelCleanClean Surface(Soap & Water)Label->Clean

Figure 2: Emergency response workflow for spills. Note the critical step of dampening powder to prevent inhalation.

Regulatory Compliance & Codes

Compliance requires mapping the chemical to the correct regulatory framework.

  • RCRA (USA): While 5-butyl-1H-indole-2-carboxylic acid is not a "P-listed" or "U-listed" waste specifically, it falls under the characteristic of Toxic if the ignitable solvent (D001) or corrosive nature (D002) applies to the mixture.

    • Recommendation: Classify as Non-RCRA Regulated Hazardous Waste (unless mixed with regulated solvents) but manage with the same stringency as RCRA waste.

  • EPA Waste Code: If unlisted, use the generator code for "Organic Acid Solids" or "Laboratory Waste, N.O.S." (Not Otherwise Specified).

  • European Waste Catalogue (EWC): 16 05 06* (laboratory chemicals, consisting of or containing hazardous substances).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Indole-2-carboxylic acid Compound Summary. National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.